

# Technical Support Center: Sterility of ATP Disodium Salt Solutions

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## Compound of Interest

Compound Name: ATP (disodium salt)

Cat. No.: B10831812

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This guide provides researchers, scientists, and drug development professionals with essential information for preparing and maintaining sterile ATP disodium salt solutions for cell culture applications.

## Frequently Asked Questions (FAQs)

Q1: What is the recommended method for sterilizing ATP disodium salt solutions?

The best and most widely recommended method for sterilizing ATP solutions is sterile filtration. [1][2] ATP is a heat-labile molecule, meaning it can be degraded or destroyed by the high temperatures used in methods like autoclaving. [1] Membrane filtration effectively removes microorganisms like bacteria by passing the solution through a filter with a pore size small enough to block them, typically 0.22  $\mu\text{m}$  or 0.2  $\mu\text{m}$ . [1][3][4]

Q2: Why is autoclaving not suitable for sterilizing ATP solutions?

Autoclaving uses high-pressure steam at temperatures of 121–134 °C to kill microbes. [5] These high temperatures will cause hydrolysis and degradation of the ATP molecule, rendering the solution ineffective for experiments that require biologically active ATP. [6] Therefore, autoclaving is not a suitable method for heat-sensitive solutions like ATP. [1]

Q3: My ATP solution seems viscous and is difficult to filter. What can I do?

High concentrations of ATP can increase the viscosity of the solution, leading to challenges during filtration such as increased back pressure.[7][8] If you encounter this issue, consider the following:

- Use a Prefilter: For solutions with high particulate loads or high viscosity, using a prefilter can help remove larger particles before the final sterilizing filtration step.[4]
- Increase Filter Surface Area: Using a filter with a larger membrane surface area can improve the flow rate and reduce clogging.[4]
- Apply Even Pressure: When using a syringe filter, apply steady and even pressure. Forcing the liquid through can risk rupturing the filter membrane.[7]
- Optimize Concentration: If possible, prepare the ATP at a slightly lower concentration that is still suitable for your experimental needs.

Q4: How should I store my sterile ATP solution, and how stable is it?

For long-term storage, sterile-filtered ATP solutions should be aliquoted into single-use volumes and stored at  $-20^{\circ}\text{C}$  or  $-80^{\circ}\text{C}$ . [3][9] This minimizes the effects of repeated freeze-thaw cycles, which can degrade ATP.[9] Under proper storage conditions at neutral pH and in the absence of degrading enzymes, ATP is quite stable.[9] Aqueous solutions of ATP are reported to be stable for months when frozen at  $-15^{\circ}\text{C}$  and for about a week at  $0^{\circ}\text{C}$ . [10]

Q5: My cells are showing signs of distress or dying after I add the ATP solution. What are the possible causes?

If you observe reduced cell viability after adding your prepared ATP solution, consider these potential issues:

- Contamination: The primary suspect is microbial contamination.[11] Review your aseptic technique and perform a sterility test on your ATP stock.
- Incorrect pH: ATP disodium salt dissolves in water to form a mildly acidic solution (pH  $\sim 3.5$ ). [12] It is crucial to adjust the pH to a physiological range (typically 7.2-7.5) before adding it to

your cell culture.[3][6] An incorrect pH can be detrimental to cell health.

- **ATP Concentration:** High concentrations of extracellular ATP (e.g., 1 mM) can induce cell death in some cell lines after prolonged exposure (48-72 hours).[13] Ensure your final ATP concentration is appropriate for your specific cells and experiment.
- **Endotoxin Contamination:** Endotoxins, which are components of the outer membrane of Gram-negative bacteria, can be present in reagents and are not removed by 0.22  $\mu\text{m}$  filters. [14] If you suspect endotoxin contamination, use endotoxin-free water and reagents for your preparation.

## Troubleshooting Guide

This section addresses specific problems you might encounter when preparing or using sterile ATP solutions.



### FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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## Data Summary Tables

Table 1: Comparison of Sterilization Methods for ATP Solutions



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Table 2: Recommended Filter Specifications for Sterile Filtration of ATP Solutions



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## Experimental Protocols

### Protocol 1: Preparation of a 100 mM ATP Disodium Salt Stock Solution

- Preparation: In a sterile biological safety cabinet, weigh the required amount of ATP disodium salt powder (MW: 551.14 g/mol for anhydrous) to make your desired volume of 100 mM solution. For example, for 10 mL, weigh 0.551 g.
- Dissolution: Add the powder to approximately 80% of the final desired volume of sterile, nuclease-free water.<sup>[6]</sup> Mix gently to dissolve. The resulting solution will be acidic.<sup>[12]</sup>

- **pH Adjustment:** While stirring the solution, carefully add 1 M sterile NaOH dropwise to adjust the pH to 7.5.[3][6] Monitor the pH using sterile pH strips or a calibrated pH meter with a sterilized probe. Caution: Do not let the pH become too basic, as this can cause ATP to hydrolyze.[6]
- **Final Volume:** Once the pH is adjusted to 7.5, add sterile water to reach the final desired volume.
- **Sterilization:** Proceed immediately to Protocol 2 for sterile filtration.

#### Protocol 2: Sterile Filtration of ATP Solution

- **Assemble Filter:** Aseptically attach a sterile 0.22  $\mu\text{m}$  syringe filter to a new sterile syringe.
- **Draw Solution:** Draw the prepared, pH-adjusted ATP solution into the syringe.
- **Filter:** Carefully dispense the solution from the syringe through the filter into a sterile collection tube. Apply even and moderate pressure to the syringe plunger.
- **Aliquot and Store:** Immediately aliquot the sterile solution into sterile, single-use microcentrifuge tubes. Label clearly and store at  $-20^{\circ}\text{C}$  or  $-80^{\circ}\text{C}$ .[3]

#### Protocol 3: Quality Control - Sterility Testing

- **Inoculation:** Take one aliquot of your newly prepared sterile ATP stock. In a biological safety cabinet, add a small volume (e.g., 50  $\mu\text{L}$ ) to a tube containing sterile cell culture growth medium (e.g., DMEM or RPMI) without antibiotics.
- **Incubation:** Incubate the tube at  $37^{\circ}\text{C}$  for 2-3 days.
- **Observation:** After incubation, visually inspect the medium for any signs of microbial growth, such as turbidity (cloudiness) or a color change in the pH indicator.[11] You can also plate a small amount on an agar plate to check for colony formation.
- **Interpretation:** If the medium remains clear, your ATP stock is likely sterile. If it becomes cloudy, the stock is contaminated and must be discarded.

## Visual Guides and Workflows



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Diagram 1: Workflow for Preparing Sterile ATP Solution



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Diagram 2: Troubleshooting Culture Contamination



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### Diagram 3: Decision Tree for Sterilization Methods

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